molecular formula C5H9P B14316588 1,2,3,6-Tetrahydrophosphinine CAS No. 111550-24-4

1,2,3,6-Tetrahydrophosphinine

Cat. No.: B14316588
CAS No.: 111550-24-4
M. Wt: 100.10 g/mol
InChI Key: NGWRWXZTTCRVJE-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydrophosphinine is a six-membered phosphorus-containing heterocycle with partial unsaturation, featuring a phosphorus atom at the 1-position and a 1-oxide group in its oxidized form. It is synthesized via regioselective reduction of 1,2-dihydrophosphinine 1-oxides (e.g., using hydroboration) or Michael-type additions of >P(O)H species to electron-deficient α,β-unsaturated phosphinine oxides . These methods yield stereoselective products, making the compound valuable for applications in asymmetric catalysis and bioactive molecule development .

Properties

CAS No.

111550-24-4

Molecular Formula

C5H9P

Molecular Weight

100.10 g/mol

IUPAC Name

1,2,3,6-tetrahydrophosphinine

InChI

InChI=1S/C5H9P/c1-2-4-6-5-3-1/h1-2,6H,3-5H2

InChI Key

NGWRWXZTTCRVJE-UHFFFAOYSA-N

Canonical SMILES

C1CPCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydrophosphinine can be synthesized through several methods. One common approach involves the reduction of 1,2-dihydrophosphinine oxides. This reduction is typically carried out using hydroboration followed by hydrolysis . The reaction conditions usually involve stirring the reactants at temperatures between 24-40°C for 20-30 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction conditions are crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydrophosphinine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphinine oxides.

    Reduction: It can be reduced to form saturated derivatives.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphinine oxides.

    Reduction: Saturated phosphine derivatives.

    Substitution: Substituted phosphinines with various functional groups.

Scientific Research Applications

1,2,3,6-Tetrahydrophosphinine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,2,3,6-tetrahydrophosphinine is highlighted through comparisons with related phosphorus heterocycles:

Table 1: Key Comparison of this compound and Analogous Compounds

Compound Synthesis Method Reactivity Stereoselectivity Applications References
This compound 1-oxide Regioselective reduction of 1,2-dihydrophosphinine 1-oxides; Michael additions Hydrogenation to hexahydro derivatives; participates in cycloadditions Diastereoselective Michael additions (single diastereomer) Precursor to P-ligands; bioactive molecules
1,2-Dihydrophosphinine 1-oxide Oxidation of phospholes or direct synthesis Acts as electron-deficient diene in Diels-Alder reactions Limited inherent stereoselectivity Intermediate for tetrahydro derivatives
1,2,3,4,5,6-Hexahydrophosphinine 1-oxide Catalytic hydrogenation of tetrahydro derivatives Fully saturated; inert toward further hydrogenation Inherits stereochemistry from tetrahydro precursor Stable scaffolds for drug design
3-Phosphabicyclo[3.1.0]hexane 3-oxide Desymmetrization of o-biarylylphosphines Ring-opening reactions; chiral coordination High stereoselectivity in synthesis Asymmetric catalysis; chiral ligands

Stereochemical Control

  • The Michael addition to form tetrahydrophosphinine oxides proceeds with high diastereoselectivity, yielding a single diastereomer due to steric and electronic constraints . Comparatively, 3-phosphabicyclohexane oxides exhibit stereoselectivity through desymmetrization strategies, generating P-stereogenic centers critical for chiral ligand design .

Structural and Functional Differences

  • Tetrahydrophosphinine retains a partially unsaturated ring, enabling further functionalization (e.g., hydrogenation), whereas hexahydrophosphinine is fully saturated and chemically inert .
  • 3-Phosphabicyclohexane oxides feature a rigid bicyclic framework, enhancing their stability and utility in asymmetric catalysis compared to monocyclic tetrahydro derivatives .

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